
Ethyl (R)-2-bromo-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ®-2-bromo-3-methylbutanoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, and a bromine atom attached to the second carbon of the butanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl ®-2-bromo-3-methylbutanoate can be synthesized through the esterification of ®-2-bromo-3-methylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of ethyl ®-2-bromo-3-methylbutanoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ®-2-bromo-3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted butanoates such as 2-hydroxy-3-methylbutanoate.
Reduction: The major product is ®-2-bromo-3-methylbutanol.
Hydrolysis: The products are ®-2-bromo-3-methylbutanoic acid and ethanol.
Applications De Recherche Scientifique
Ethyl ®-2-bromo-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a building block in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl ®-2-bromo-3-methylbutanoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These reactions are mediated by specific enzymes or chemical reagents that target the ester bond .
Comparaison Avec Des Composés Similaires
Ethyl ®-2-bromo-3-methylbutanoate can be compared with other similar compounds such as:
Ethyl 2-bromo-3-methylbutanoate: Similar structure but lacks the chiral center.
Methyl ®-2-bromo-3-methylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl ®-2-chloro-3-methylbutanoate: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of ethyl ®-2-bromo-3-methylbutanoate lies in its chiral center and the presence of the bromine atom, which makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H13BrO2 |
|---|---|
Poids moléculaire |
209.08 g/mol |
Nom IUPAC |
ethyl (2R)-2-bromo-3-methylbutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3/t6-/m1/s1 |
Clé InChI |
WNFUWONOILPKNX-ZCFIWIBFSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C(C)C)Br |
SMILES canonique |
CCOC(=O)C(C(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


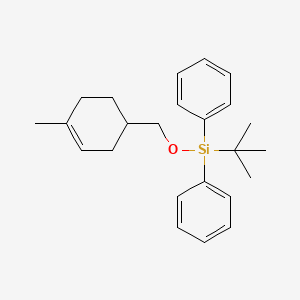
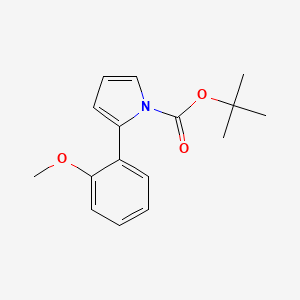
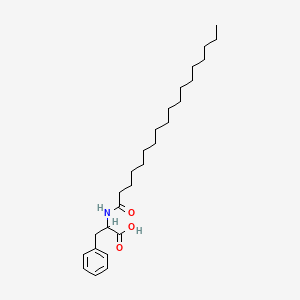
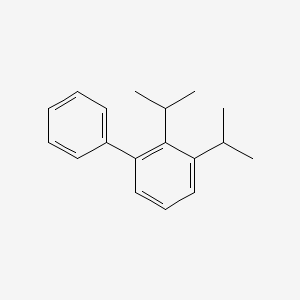

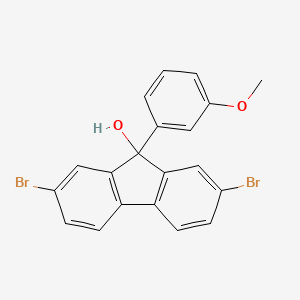
![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
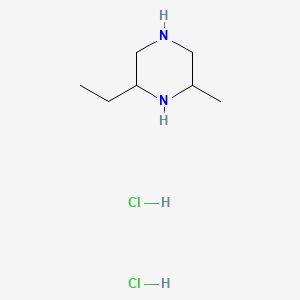
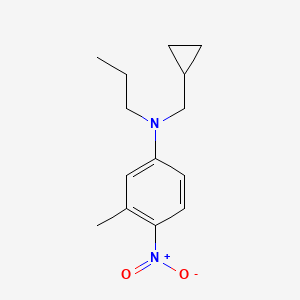
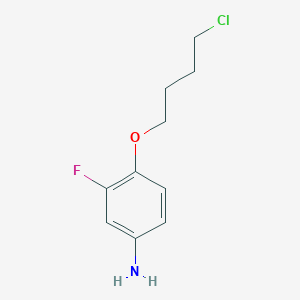
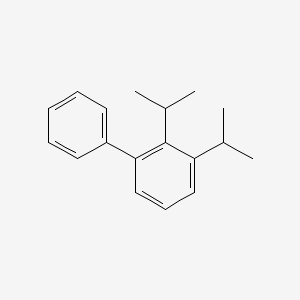
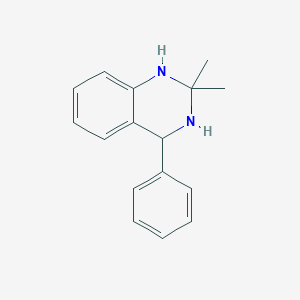
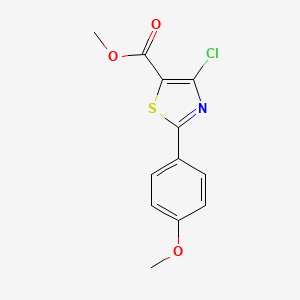
![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)
